molecular formula C13H14N2O7 B14447706 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid CAS No. 74791-65-4

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid

Katalognummer: B14447706
CAS-Nummer: 74791-65-4
Molekulargewicht: 310.26 g/mol
InChI-Schlüssel: OHENCQVNXZOLGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid is a complex organic compound featuring both carboxylic acid and amide functional groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with amino acids under controlled conditions. The process often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Pathways involved in these interactions include signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoic acid derivatives and amino acid conjugates. Examples are:

  • 2-{2-[Bis(carboxymethyl)amino]ethyl}benzoic acid
  • 2-{2-[Bis(carboxymethyl)amino]propyl}benzoic acid

Uniqueness

What sets 2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

74791-65-4

Molekularformel

C13H14N2O7

Molekulargewicht

310.26 g/mol

IUPAC-Name

2-[[2-[bis(carboxymethyl)amino]acetyl]amino]benzoic acid

InChI

InChI=1S/C13H14N2O7/c16-10(5-15(6-11(17)18)7-12(19)20)14-9-4-2-1-3-8(9)13(21)22/h1-4H,5-7H2,(H,14,16)(H,17,18)(H,19,20)(H,21,22)

InChI-Schlüssel

OHENCQVNXZOLGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.